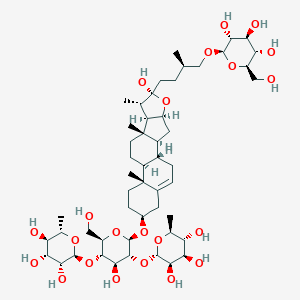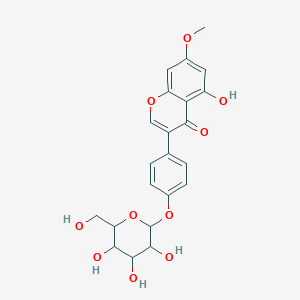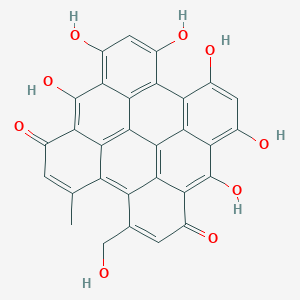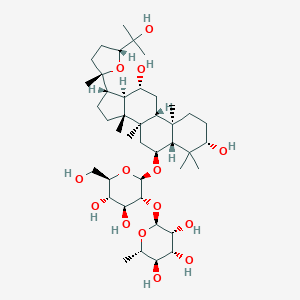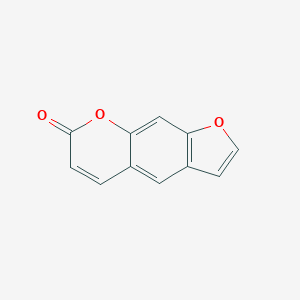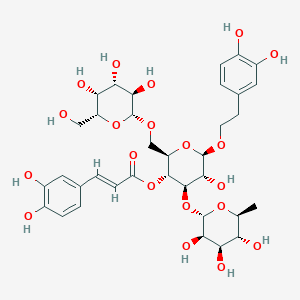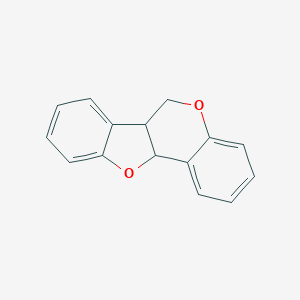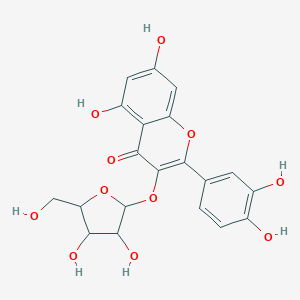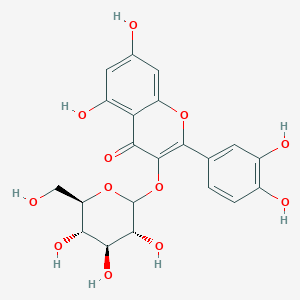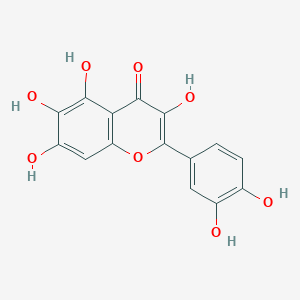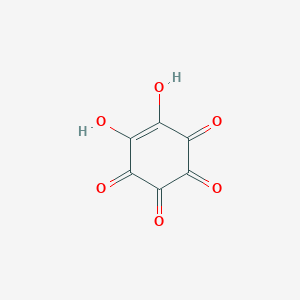
ロジゾン酸
概要
説明
Rhodizonic acid is a chemical compound with the formula H2C6O6. It can be seen as a twofold enol and fourfold ketone of cyclohexene, more precisely 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone . Rhodizonic acid is usually obtained in the form of a dihydrate, H2C6O6·2H2O, which is actually 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione . The compound is known for its orange to deep-red highly hygroscopic crystals .
科学的研究の応用
Rhodizonic acid has several scientific research applications:
作用機序
Target of Action
Rhodizonic acid is a chemical compound with the formula H2C6O6 or (CO)4(COH)2 . It can be seen as a twofold enol and fourfold ketone of cyclohexene It has been used in chemical assays forbarium, lead, and other metals .
Mode of Action
Like many other enols, Rhodizonic acid can lose the hydrogen cations H+ from the hydroxyls, yielding the hydrogen rhodizonate anion HC6O−6 and the rhodizonate anion C6O2−6 . The latter is aromatic and symmetric, as the double bond and the negative charges are delocalized and evenly distributed over the six CO units .
Biochemical Pathways
It’s known that rhodizonic acid can form an interfacial charge transfer (ict) complex when it reacts with hydroxyl groups from other compounds . This reaction is accompanied by a red-shift of optical absorption due to the ICT complex formation .
Pharmacokinetics
It’s known that rhodizonic acid is usually obtained in the form of a dihydrateH2C6O6·2H2O . The orange to deep-red and highly hygroscopic anhydrous acid can be obtained by low-pressure sublimation of the dihydrate .
Result of Action
It’s known that rhodizonic acid has been used in chemical assays for barium, lead, and other metals . In particular, the sodium rhodizonate test can be used to detect gunshot residue (which contains lead) in a subject’s hands .
Action Environment
It’s known that sodium rhodizonate is dark brown and stable when dry, but the aqueous solution decomposes in a few days, even in the refrigerator .
生化学分析
or . .
Biochemical Properties
. Like many other enols, rhodizonic acid can lose the hydrogen cations from the hydroxyls, yielding the hydrogen rhodizonate anion and the rhodizonate anion . The latter is aromatic and symmetric, as the double bond and the negative charges are delocalized and evenly distributed over the six CO units .Molecular Mechanism
is aromatic and symmetric, which suggests it may interact with other molecules through pi stacking or other non-covalent interactions準備方法
Synthetic Routes and Reaction Conditions: Rhodizonic acid can be synthesized by heating a mixture of potassium carbonate and charcoal . The dihydrate form can be obtained by low-pressure sublimation of the dihydrate . Another method involves the oxidation of inositol with nitric acid and reacting the result with potassium acetate in the presence of oxygen .
Industrial Production Methods: Industrial production methods for rhodizonic acid are not well-documented, but the laboratory synthesis methods mentioned above can be scaled up for industrial purposes. The key steps involve the careful control of reaction conditions to ensure the purity and yield of the product.
化学反応の分析
Types of Reactions: Rhodizonic acid undergoes various types of chemical reactions, including:
Reduction: Rhodizonic acid can be reduced to form different products depending on the reaction conditions.
Substitution: Rhodizonic acid can form complexes with metal ions such as lead, iron, and copper.
Common Reagents and Conditions:
Oxidation: Nitric acid and oxygen are commonly used oxidizing agents.
Reduction: Various reducing agents can be used depending on the desired product.
Substitution: Metal salts are used to form complexes with rhodizonic acid.
Major Products Formed:
Oxidation: Croconic acid and other products such as cyclohexanehexone.
Reduction: Different reduced forms of rhodizonic acid.
Substitution: Metal-rhodizonate complexes.
類似化合物との比較
Croconic Acid: Another oxidation product of rhodizonic acid with similar properties.
Tetrahydroxyquinone: A related compound formed under basic conditions.
Cyclohexanehexone: Another product formed from the oxidation of rhodizonic acid.
Uniqueness: Rhodizonic acid is unique due to its ability to form highly colored complexes with metal ions, making it valuable in analytical chemistry and forensic science .
特性
IUPAC Name |
5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJLIWFWHPOTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13021-40-4 (di-potassium salt), 16833-52-6 (barium salt), 523-21-7 (hydrochloride salt) | |
| Record name | Rhodizonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70151997 | |
| Record name | Rhodizonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White to cream-colored solid; [Alfa Aesar MSDS] | |
| Record name | Rhodizonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
118-76-3 | |
| Record name | Rhodizonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodizonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodizonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rhodizonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG86FBS267 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of rhodizonic acid?
A1: Rhodizonic acid, also known as 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone, has the molecular formula C6H2O6 and a molecular weight of 170.08 g/mol. []
Q2: What spectroscopic techniques are used to characterize rhodizonic acid?
A2: Researchers commonly employ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and bonding of rhodizonic acid and its derivatives. [, , , ]
Q3: Does the structure of the rhodizonate dianion (C6O62−) exhibit aromaticity?
A3: X-ray crystallography studies on rubidium rhodizonate (Rb2C6O6) revealed a planar, benzene-like structure for the rhodizonate dianion. The C-C bond lengths observed were shorter than expected for a non-aromatic, ketonic structure, suggesting resonance stabilization. []
Q4: How does the structure of rhodizonic acid change upon dehydration?
A4: Anhydrous rhodizonic acid (C6H2O6) can be obtained through the thermal dehydration of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione (C6H6O8), often referred to as rhodizonic acid dihydrate. This process is fully reversible. []
Q5: How does proton transfer influence the structure and properties of rhodizonic acid in two-dimensional monolayers?
A5: Computational studies on two-dimensional rhodizonic acid monolayers on Au(111) surfaces revealed minimal spontaneous proton transfer compared to croconic acid monolayers on Ag(111). This difference in behavior significantly impacts the polarization properties of these monolayers. []
Q6: How does rhodizonic acid react with amines?
A6: The reaction of rhodizonic acid with ammonia and primary amines yields tetrahydroxy-1,4-benzoquinone derivatives, specifically its tetraammonium salt and diimines, respectively. Reactions with secondary and tertiary amines produce salts of rhodizonic acid, which can be further converted into salts of croconic acid. Interestingly, these reactions with secondary amines involve radical intermediates detectable by Electron Spin Resonance (ESR) spectroscopy. []
Q7: Can rhodizonic acid be used for the detection of lead?
A7: Yes, rhodizonic acid serves as a valuable forensic tool for detecting lead residues, especially in gunshot residue analysis. This application stems from its ability to form a distinctive scarlet-colored complex with lead, which turns blue-violet upon treatment with hydrochloric acid. [, ]
Q8: Beyond lead, what other applications does rhodizonic acid have in analytical chemistry?
A9: Rhodizonic acid and its derivatives find applications in various analytical methods, including the detection of strontium through selective precipitation [], sulfate determination in seawater and biological fluids [], and the identification of barium in the presence of interfering ions [, ].
Q9: Can rhodizonic acid be used to detect lead accumulation in plants?
A10: Yes, research suggests that rhodizonic acid can be used to visualize lead trapped by border cells released from plant root tips. This finding offers insights into the mechanisms of lead accumulation in plants and potential remediation strategies. []
Q10: Can rhodizonic acid be utilized in the synthesis of molecularly imprinted polymers (MIPs) for targeted applications?
A11: Indeed, research demonstrates the successful use of rhodizonic acid as a template molecule in the design of MIPs for selectively binding and extracting citrinin, a mycotoxin found in cereals. []
Q11: What factors influence the stability of rhodizonic acid solutions?
A12: The stability of rhodizonic acid solutions is greatly influenced by pH. Solutions stored below pH 3, where rhodizonic acid exists predominantly in its diprotonated form, exhibit significantly higher stability compared to solutions at neutral or basic pH. []
Q12: Have computational methods been used to study rhodizonic acid and its derivatives?
A14: Absolutely, computational chemistry plays a crucial role in understanding rhodizonic acid. Density functional theory (DFT) calculations have been employed to study its vibrational spectra [], investigate its potential as a building block for molecule-based magnets [], and explore its electronic properties in two-dimensional monolayers [].
Q13: How does the structure of rhodizonic acid and its derivatives influence their activity and properties?
A15: Systematic modifications to the rhodizonic acid structure, such as variations in the substituents and the size of the cyclic ring, can significantly alter its acidity, redox potential, and complexation behavior with metal ions. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


